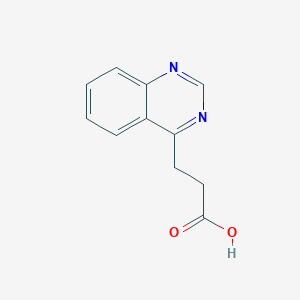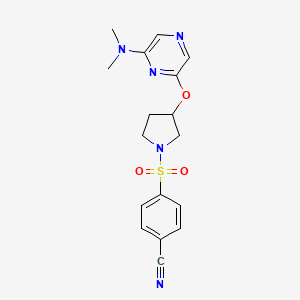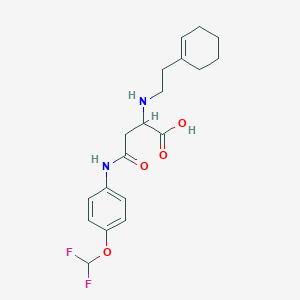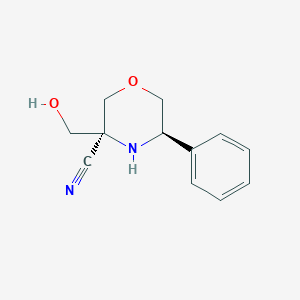
3-(Quinazolin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinazolin-4-yl)propanoic acid is a compound that belongs to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a quinazoline ring attached to a propanoic acid moiety, making it a unique compound with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinazolin-4-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with an appropriate aldehyde to form a Schiff base, which is then cyclized to form the quinazoline ring . The reaction conditions typically involve refluxing the reaction mixture in the presence of a suitable catalyst, such as acetic anhydride or polyphosphoric acid .
Another method involves the palladium-catalyzed three-component synthesis, where an amine, isocyanide, and carbodiimide are reacted in the presence of a palladium catalyst and a base, such as cesium carbonate, in toluene . This method provides a more efficient and versatile approach to synthesizing quinazoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(Quinazolin-4-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
3-(Quinazolin-4-yl)propanoic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Quinazolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as phosphodiesterase-4 (PDE-4), which plays a vital role in cell proliferation, angiogenesis, and motility . By inhibiting PDE-4, this compound can exert anti-proliferative and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinazolinone: A derivative of quinazoline with significant biological properties, including antimicrobial and anticancer activities.
Uniqueness
3-(Quinazolin-4-yl)propanoic acid is unique due to its specific structure, which combines the quinazoline ring with a propanoic acid moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
3-quinazolin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLTOVCOZWUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2786425.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)
![5-Thia-8-azaspiro[3.4]octane](/img/structure/B2786430.png)
![Ethyl 2-({5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2786431.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)


![Methyl 3-[(2-{2-[(4-chlorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2786440.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-3-fluorobenzamide](/img/structure/B2786441.png)
![(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2786443.png)


![N-[2-(diethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2786447.png)

